molecular formula C8H13NO2 B2424812 1-Allyl-5-hydroxypiperidine-2-one CAS No. 564484-66-8

1-Allyl-5-hydroxypiperidine-2-one

Cat. No.: B2424812
CAS No.: 564484-66-8
M. Wt: 155.197
InChI Key: QWRYYGDQXQIYHL-UHFFFAOYSA-N
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Description

1-Allyl-5-hydroxypiperidine-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It’s known that piperidine derivatives can lead to various intra- and intermolecular reactions . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.

Result of Action

The synthesis of 2,5-disubstituted piperidine alkaloids has been accomplished with a high level of 1,4-asymmetric induction , suggesting potential biological activity.

Biochemical Analysis

Biochemical Properties

It is known that piperidine, a key component of this compound, plays a crucial role in the biosynthesis of a variety of piperidine-based natural alkaloids . The process involves the transformation of L-lysine into a d-amino carbonyl intermediate, which then cyclizes into D1-piperideine . This suggests that 1-Allyl-5-hydroxypiperidine-2-one may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Related compounds such as piperine and piperidine have been shown to have significant effects on various types of cells . For example, they have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, related compounds such as piperine and piperidine have been found to regulate crucial signaling pathways essential for the establishment of cancers .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Related compounds such as piperine have been studied in animal models. For instance, it was found that the dosage of piperine was selected based on cytotoxicity, with 1.14 mg/dose/animal being the lowest concentration with maximum activity .

Metabolic Pathways

Related compounds such as piperine and piperidine are known to be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-5-hydroxypiperidine-2-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols. For instance, a one-pot preparation method using efficient chlorination of amino alcohols with thionyl chloride (SOCl2) can be employed. This method obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation and cyclization reactions. For example, palladium and rhodium hydrogenation methods have been used to synthesize various piperidine derivatives . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-hydroxypiperidine-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-5-hydroxypiperidine-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Allyl-5-hydroxypiperidine-2-one can be compared with other piperidine derivatives such as:

Biological Activity

1-Allyl-5-hydroxypiperidine-2-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered nitrogen-containing ring that is common in many biologically active compounds.
  • Allyl Group : A three-carbon chain that contributes to the compound's reactivity and biological properties.
  • Hydroxyl Group : This functional group enhances the compound's solubility and potential interactions with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies suggest that compounds with similar structures exhibit significant effects against various bacterial strains. For instance, related piperidine derivatives have shown promise as inhibitors of essential bacterial enzymes, such as Dihydrodipicolinate Synthase (DHDPS), which is critical for bacterial survival and growth .

Compound Target Activity
This compoundDHDPSPotential inhibitor
PiperineVarious pathogensAntimicrobial effects
4-HydroxypiperidineBacterial enzymesInhibitory activity

Anticancer Activity

The anticancer potential of this compound is supported by its structural similarity to other piperidine derivatives known for their cytotoxic effects. Research indicates that piperidine-based compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation .

In particular, studies have demonstrated that certain piperidine derivatives can enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect when used in combination therapies .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its biological effects through:

  • Binding Interactions : The hydroxyl and allyl groups may facilitate binding to specific enzymes or receptors, altering their activity.
  • Gene Expression Modulation : Similar compounds have been shown to affect gene expression profiles related to inflammation and cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both antimicrobial and anticancer contexts:

  • Antimicrobial Efficacy : Preliminary data indicate that this compound exhibits significant inhibitory effects against Gram-positive bacteria, with ongoing research aimed at determining its efficacy against resistant strains.
  • Cytotoxicity in Cancer Models : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis at specific concentrations, suggesting a dose-dependent relationship with cytotoxicity .

Properties

IUPAC Name

5-hydroxy-1-prop-2-enylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h2,7,10H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRYYGDQXQIYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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